5-(4-Acetylphenyl)nicotinic acid
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Overview
Description
5-(4-Acetylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO3. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction scheme involves the coupling of a halogenated nicotinic acid derivative with a boronic acid or ester of the 4-acetylphenyl group.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Acetylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, nicotinic acid derivatives are known to interact with GPR109A receptors, which play a role in lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, used in medicine for its anti-inflammatory and skin-protective properties.
Pyridine Derivatives: Compounds like 3,4-diarylated pyridines and other substituted pyridines have similar structures and are studied for their biological activities.
Uniqueness
5-(4-Acetylphenyl)nicotinic acid is unique due to the presence of the 4-acetylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to specific targets and improve its solubility and stability compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
5-(4-acetylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMAFQXAXHFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679485 |
Source
|
Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193240-66-2 |
Source
|
Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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